(S)-2-Amino-3-chloropropanoic acid hydrochloride

Übersicht

Beschreibung

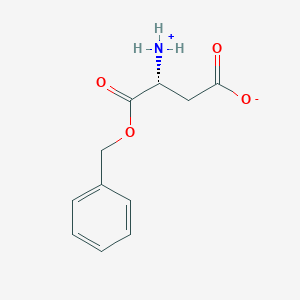

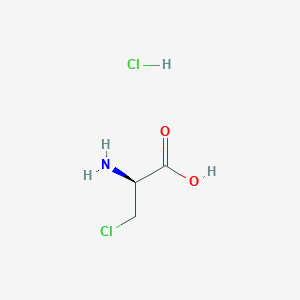

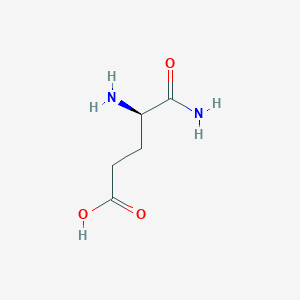

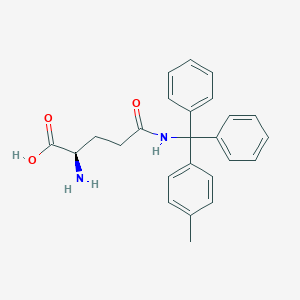

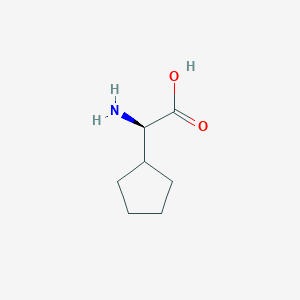

“(S)-2-Amino-3-chloropropanoic acid hydrochloride” likely refers to a compound that contains an amino group (-NH2), a chloro group (-Cl), and a carboxylic acid group (-COOH). The “S” denotes the stereochemistry of the molecule, indicating that it is the “left-handed” version of the molecule . The hydrochloride refers to the presence of a hydrochloric acid moiety, which can affect the compound’s solubility and stability .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a backbone of three carbon atoms, with the functional groups (amino, chloro, and carboxylic acid) attached at specific positions. The “S” configuration indicates the spatial arrangement of these groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups could make the compound soluble in water .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of (S)-2-Amino-3-chloropropanoic acid hydrochloride

Optical Resolution and Chemical Synthesis

This compound has been investigated for its potential in optical resolution and chemical synthesis. Shiraiwa et al. (1996) studied the racemic structures of (RS)-2-amino-3-chloropropanoic acid and its hydrochloride counterpart to obtain (R)- and (S)-ACP via optical resolution by preferential crystallization. The study successfully yielded optically pure (R)- and (S)-ACP, highlighting its significance in optical resolution processes Shiraiwa et al., 1996. Additionally, Koppenhoefer & Schurig (2003) discussed the derivation of (S)-2-Chloroalkanoic acids from (S)-2-amino acids, with (S)-2-chloropropanoic acid being a noteworthy product, underscoring its importance in chemical synthesis pathways Koppenhoefer & Schurig, 2003.

Enantioselective Preparation and Biophysical Studies

The compound's significance extends to the field of enzymatic synthesis and biophysical studies. Cao et al. (2016) explored the expression and functional characterization of a novel esterase, which showed the potential to hydrolyze racemic methyl 2-chloropropinate, generating optically pure (R)-methyl 2-chloropropinate. This study demonstrates the compound's utility in the enantioselective preparation of essential intermediates in chemical synthesis, particularly herbicides Cao et al., 2016. Keswani & Kishore (2011) conducted biophysical studies to understand the interactions of amino acids, peptides, and proteins with aqueous 3-chloro-1,2-propanediol and 3-chloro-1-propanol. Their research provides insights into the molecular behavior of these compounds in biological systems Keswani & Kishore, 2011.

Wirkmechanismus

Target of Action

Beta-Chloro-D-alanine hydrochloride primarily targets alanine racemase (EC 5.1.1.1) . This enzyme is crucial for bacterial cell wall synthesis, as it catalyzes the conversion of L-alanine to D-alanine . D-alanine is a key component of the peptidoglycan layer in bacterial cell walls .

Mode of Action

Beta-Chloro-D-alanine hydrochloride interacts with its target, alanine racemase, by inactivating it . This inactivation prevents the conversion of L-alanine to D-alanine, disrupting the synthesis of the bacterial cell wall . The compound’s inhibition of growth is completely prevented by either D-alanine or D-alanyl-D-alanine .

Biochemical Pathways

The primary biochemical pathway affected by Beta-Chloro-D-alanine hydrochloride is the peptidoglycan biosynthesis pathway . By inhibiting alanine racemase, the compound disrupts the production of D-alanine, a critical component of the peptidoglycan layer in bacterial cell walls . This disruption leads to a weakened cell wall and inhibits bacterial growth .

Pharmacokinetics

Its solubility in water suggests that it may be well-absorbed and distributed in the body

Result of Action

The primary result of Beta-Chloro-D-alanine hydrochloride’s action is the inhibition of bacterial growth . By disrupting the peptidoglycan biosynthesis pathway, the compound weakens the bacterial cell wall, leading to inhibited growth of bacteria such as Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli .

Action Environment

The action of Beta-Chloro-D-alanine hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the presence of D-alanine or D-alanyl-D-alanine in the environment, which can prevent its inhibitory effects

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Beta-Chloro-D-alanine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted by the enzyme D-cysteine desulfhydrase (stDCyD) from Salmonella typhimurium into its corresponding α-ketoacid . This interaction results in the generation of byproducts such as hydrochloric acid (HCl), ammonium (NH4+), and pyruvate .

Cellular Effects

Beta-Chloro-D-alanine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating intracellular pH levels . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Beta-Chloro-D-alanine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it acts as a substrate for the enzyme stDCyD, leading to the production of hydrochloric acid, which can acidify the intracellular environment .

Metabolic Pathways

Beta-Chloro-D-alanine hydrochloride is involved in specific metabolic pathways. It interacts with the enzyme stDCyD, leading to the production of α-ketoacid, hydrochloric acid, ammonium, and pyruvate . This interaction can influence metabolic flux or metabolite levels.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-chloropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENJPSDBNBGIEL-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474817 | |

| Record name | 3-Chloro-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51887-88-8 | |

| Record name | 3-Chloro-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Chloro-D-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)